Kras4B G12D-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

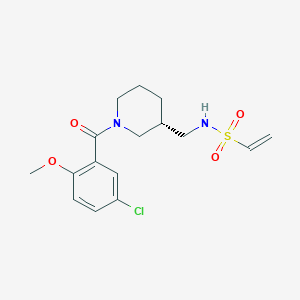

Molecular Formula |

C16H21ClN2O4S |

|---|---|

Molecular Weight |

372.9 g/mol |

IUPAC Name |

N-[[(3S)-1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]methyl]ethenesulfonamide |

InChI |

InChI=1S/C16H21ClN2O4S/c1-3-24(21,22)18-10-12-5-4-8-19(11-12)16(20)14-9-13(17)6-7-15(14)23-2/h3,6-7,9,12,18H,1,4-5,8,10-11H2,2H3/t12-/m1/s1 |

InChI Key |

OUHXNDKRYIEFPD-GFCCVEGCSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)CNS(=O)(=O)C=C |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)CNS(=O)(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Kras4B G12D Inhibitors, Featuring Kras4B G12D-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of inhibitors targeting the KRAS G12D mutation, a critical driver in various cancers. While focusing on the available information for Kras4B G12D-IN-1, this document also incorporates data from other well-characterized non-covalent KRAS G12D inhibitors to provide a comprehensive understanding of the current landscape.

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation, a substitution of glycine for aspartic acid at codon 12, being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.[2]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. However, recent breakthroughs have led to the development of inhibitors that can effectively target specific KRAS mutants, offering new hope for patients with these cancers.

This compound: A Focus on Protein Expression

This compound is an inhibitor of the KRAS G12D mutant.[3] The primary reported mechanism of action for this compound is the decrease of KRAS protein expression in cells harboring the Kras4B G12D mutation.[3] This information is largely derived from patent literature (WO2016179558A1).[3]

Unfortunately, detailed quantitative data and specific experimental protocols from publicly available sources regarding the extent of protein reduction, the precise mechanism of this reduction (e.g., transcriptional, translational, or post-translational effects), and its direct binding characteristics to the KRAS G12D protein are limited. To provide a comprehensive technical guide, the following sections will detail the broader mechanisms of action of non-covalent KRAS G12D inhibitors and provide standardized protocols for the key assays used to characterize such molecules, using data from other well-studied inhibitors as illustrative examples.

General Mechanisms of Action of Non-Covalent KRAS G12D Inhibitors

Several strategies have emerged for the non-covalent inhibition of KRAS G12D, primarily focusing on disrupting its signaling activity. These include:

-

Binding to the Switch-II Pocket: Many inhibitors are designed to bind to a pocket in the Switch-II region of the KRAS protein. This binding can allosterically affect the conformation of KRAS, either by preventing its interaction with downstream effectors like RAF and PI3K or by inhibiting the exchange of GDP for GTP, thus locking KRAS in an inactive state.

-

Formation of a Salt Bridge with Aspartate-12: A key strategy for targeting the G12D mutant specifically involves the formation of a salt bridge between the inhibitor and the mutant aspartic acid residue at position 12. This interaction provides both potency and selectivity for the mutant over wild-type KRAS.

-

Inhibition of Effector Binding: By binding to the KRAS G12D protein, these inhibitors can directly block the binding sites for downstream effector proteins such as RAF1, thereby preventing the activation of the MAPK and other signaling pathways.

The following diagram illustrates the central role of KRAS G12D in downstream signaling and the conceptual point of intervention for an inhibitor.

Caption: KRAS G12D signaling pathway and inhibitor intervention.

Quantitative Data for KRAS G12D Inhibitors

The following tables summarize key quantitative data for well-characterized non-covalent KRAS G12D inhibitors. This data is provided as an example of the typical parameters measured for such compounds.

Table 1: Biochemical Assay Data for KRAS G12D Inhibitors

| Inhibitor | Assay Type | Target | Parameter | Value |

| TH-Z835 | Isothermal Titration Calorimetry (ITC) | KRAS G12D-GDP | Kd | 1.1 µM |

| TH-Z835 | Isothermal Titration Calorimetry (ITC) | KRAS G12D-GTP | Kd | 1.3 µM |

Data for TH-Z835 from Mao et al. (2022).

Table 2: Cellular Assay Data for KRAS G12D Inhibitors

| Inhibitor | Cell Line | Mutation | Assay Type | Parameter | Value |

| TH-Z827 | PANC-1 | KRAS G12D | Cell Viability | IC50 | 4.4 µM |

| TH-Z827 | Panc 04.03 | KRAS G12D | Cell Viability | IC50 | 4.7 µM |

Data for TH-Z827 from Mao et al. (2022).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of KRAS G12D inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-RAF Interaction

This assay is used to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and its effector protein, RAF1.

Caption: Workflow for a KRAS-RAF interaction HTRF assay.

Protocol:

-

Reagent Preparation:

-

Prepare a binding buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Dilute tagged KRAS G12D protein (e.g., His-tagged) and tagged RAF1-RBD (e.g., GST-tagged) to their final assay concentrations in the binding buffer.

-

Prepare a serial dilution of the test inhibitor in the binding buffer.

-

Prepare a solution of the donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-XL665) antibodies in the binding buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of the inhibitor solution or vehicle (DMSO) to the wells.

-

Add 4 µL of the diluted KRAS G12D protein.

-

Add 4 µL of the diluted RAF1-RBD protein.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the antibody mixture.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA Assay for KRAS G12D Nucleotide Exchange

This assay measures the exchange of GDP for GTP on KRAS G12D, a process often facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.

Protocol:

-

Reagent Preparation:

-

Prepare a nucleotide exchange buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Dilute GDP-loaded, tagged KRAS G12D (e.g., His-tagged) to its final concentration in the buffer.

-

Dilute the GEF (e.g., SOS1) and biotinylated GTP in the buffer.

-

Prepare a serial dilution of the test inhibitor.

-

Prepare a suspension of streptavidin-coated donor beads and anti-His-coated acceptor beads in the buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of the inhibitor solution or vehicle.

-

Add 4 µL of the diluted KRAS G12D-GDP.

-

Add 4 µL of the SOS1 and biotinylated GTP mixture to initiate the exchange reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Add 10 µL of the donor and acceptor bead mixture.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible reader.

-

Plot the AlphaLISA signal against the inhibitor concentration and determine the IC50.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (kon and koff rates) of an inhibitor to the KRAS G12D protein in real-time.

References

Unveiling Kras4B G12D-IN-1: A Technical Primer on its Discovery and Synthesis

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Kras4B G12D-IN-1, a notable inhibitor of the KRAS G12D mutation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics.

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling hub that, in its mutated form, is a driver of numerous cancers. The G12D mutation, in which glycine at position 12 is replaced by aspartic acid, is one of the most prevalent and aggressive KRAS mutations, particularly in pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The discovery of inhibitors targeting specific KRAS mutations has opened new avenues for cancer therapy. This document focuses on a specific inhibitor, this compound, providing insights into its development.

Discovery of this compound

This compound, also identified as compound 994566 in patent literature, was developed as a specific inhibitor of the KRAS G12D mutant protein. The discovery of this inhibitor is detailed in the international patent application WO2016179558A1. The core concept behind its design was to identify a molecule that could selectively bind to the mutated KRAS protein and modulate its activity.

Initial research efforts focused on creating small molecules that could fit into a subtle binding pocket on the KRAS G12D protein, a pocket that is not as readily accessible in the wild-type protein. This selective binding is crucial to minimize off-target effects and associated toxicities.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process outlined in patent WO2016179558A1. The synthesis involves the careful construction of the molecule's core structure followed by modifications to enhance its binding affinity and selectivity for the KRAS G12D protein.

Note: The following is a generalized representation of a potential synthetic workflow. The precise, step-by-step protocol with specific reagents, reaction conditions, and purification methods would be detailed within the experimental section of the aforementioned patent.

Mechanism of Action and Signaling Pathway Modulation

This compound functions by inhibiting the activity of the KRAS G12D protein. This inhibition leads to a decrease in the downstream signaling pathways that are aberrantly activated by the mutated KRAS. The primary pathway affected is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

By inhibiting the active, GTP-bound state of KRAS G12D, this compound effectively blocks the signal transduction cascade, leading to a reduction in cancer cell proliferation.

Quantitative Data

The efficacy of this compound has been evaluated through various in vitro and cellular assays. The following table summarizes key quantitative data, which would typically be found within the patent documentation or subsequent publications.

| Parameter | Value | Assay Type |

| IC50 (Biochemical) | Data not publicly available | Enzyme inhibition assay |

| IC50 (Cellular) | Data not publicly available | Cell viability/proliferation assay |

| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |

| Effect on pERK levels | Decreased expression | Western Blot in KRAS G12D mutant cell lines |

Experimental Protocols

The characterization of this compound involves a series of standardized experimental protocols. Below are outlines of the key assays typically employed.

KRAS G12D Protein Expression and Purification

A detailed protocol for obtaining purified KRAS G12D protein is essential for in vitro assays.

In Vitro Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the KRAS G12D protein. This is often a fluorescence-based assay that measures the exchange of GDP for a fluorescently labeled GTP analog.

Cellular Proliferation Assay

To assess the compound's effect on cancer cells, a proliferation assay is performed using cell lines harboring the KRAS G12D mutation.

Protocol Outline:

-

Seed KRAS G12D mutant cancer cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell proliferation by 50%.

Western Blot for Downstream Signaling

This technique is used to determine if this compound inhibits the downstream signaling of KRAS G12D. The levels of phosphorylated ERK (pERK), a key downstream effector, are measured. A decrease in pERK levels upon treatment with the inhibitor indicates successful target engagement and pathway modulation.

Conclusion

This compound represents a significant step in the ongoing effort to develop targeted therapies for KRAS-driven cancers. Its discovery and synthesis, as outlined in patent WO2016179558A1, provide a framework for the development of next-generation KRAS inhibitors. Further research and clinical investigation are necessary to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for professionals in the field, summarizing the core scientific principles and methodologies behind this promising compound.

A Technical Guide to the Binding Affinity of Inhibitors to KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of inhibitors targeting the KRAS G12D mutation, a critical driver in numerous cancers. While specific quantitative binding data for the research compound Kras4B G12D-IN-1 is not extensively available in peer-reviewed literature, it is cited in patent WO2016179558A1 as a KRAS modulator.[1][2] This guide will, therefore, focus on the broader context of non-covalent KRAS G12D inhibitors, presenting representative binding affinity data, detailing the experimental protocols used to measure these interactions, and illustrating the relevant biological pathways.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[3] It cycles between an inactive GDP-bound state and an active GTP-bound state, which allows it to interact with downstream effector proteins and activate pathways crucial for cell proliferation, survival, and differentiation.[3] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the GTPase activity of KRAS, locking the protein in a constitutively active state.[4] This leads to aberrant activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving oncogenesis in a significant portion of pancreatic, colorectal, and lung cancers.[5] The development of direct inhibitors against this specific mutant form of KRAS is therefore a major focus in cancer therapy.

Quantitative Binding Affinity of KRAS G12D Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, typically quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding interaction. The following tables summarize publicly available binding data for several non-covalent inhibitors of KRAS G12D.

| Inhibitor | Target Protein | Assay Method | Binding Affinity (KD) | Reference |

| Compound 11 | KRAS G12D-GNP | Microscale Thermophoresis (MST) | ~0.4 - 0.7 µM | [6] |

| KAL-21404358 | K-Ras G12D-GppNHp | Microscale Thermophoresis (MST) | 88 µM | [7] |

| KAL-21404358 | K-Ras G12D-GDP | Microscale Thermophoresis (MST) | 146 µM | [7] |

| TH-Z816 | KRAS G12D-GDP | Isothermal Titration Calorimetry (ITC) | 25.8 µM | [4] |

| Hit 1 | KRAS G12D | Microscale Thermophoresis (MST) | 0.13 nM | [5] |

| Hit 2 | KRAS G12D | Microscale Thermophoresis (MST) | 0.98 nM | [5] |

| Hit 3 | KRAS G12D | Microscale Thermophoresis (MST) | 0.53 nM | [5] |

| Hit 4 | KRAS G12D | Microscale Thermophoresis (MST) | 0.21 nM | [5] |

| Inhibitor | Assay | Target Cell Line | Potency (IC50) | Reference |

| TH-Z816 | Proliferation | Various Cancer Cells | 14 µM | [4] |

| C797–1505 | MTT Assay | Breast Cancer Cells | 43.51 µM | [8] |

| C797–1505 | MTT Assay | Lung Cancer Cells | 18.78 µM | [8] |

| C190–0346 | MTT Assay | Lung Cancer Cells | 22.93 µM | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods for evaluating KRAS G12D inhibitors.

Caption: KRAS G12D Signaling Pathway.

Caption: Generalized Workflow for Binding Affinity Assays.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental execution. The following are detailed methodologies for key assays used in the characterization of KRAS G12D inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9]

Principle: A solution of the inhibitor (ligand) is titrated into a sample cell containing the purified KRAS G12D protein.[9] The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell.[9] Each injection of the ligand results in a heat change until the protein becomes saturated.

Methodology:

-

Sample Preparation: Purified KRAS G12D protein (typically 10-20 µM) is prepared in a suitable, degassed buffer (e.g., PBS or HEPES with MgCl2 and a reducing agent like TCEP). The inhibitor is dissolved in the exact same buffer to a concentration 10-15 times that of the protein (e.g., 120-200 µM).[10][11] Precise concentration determination for both protein and ligand is critical.

-

Instrument Setup: The sample cell (approx. 200 µL) is loaded with the KRAS G12D solution, and the injection syringe (approx. 40 µL) is loaded with the inhibitor solution.[10] The experiment is conducted at a constant temperature, typically 25°C.

-

Titration: A series of small injections (e.g., 2 µL each) of the inhibitor are made into the sample cell at timed intervals.

-

Data Analysis: The heat change per injection is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one set of sites) to calculate the KD, n, and ΔH.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can quantify binding affinities in solution with low sample consumption.[12][13]

Principle: One of the binding partners (typically the protein) is fluorescently labeled. An infrared laser creates a precise temperature gradient in the sample solution. The movement of the fluorescently labeled molecule through this gradient is monitored.[13] When an unlabeled ligand binds, the complex's properties change, leading to a different thermophoretic movement, which is detected as a change in fluorescence.[13]

Methodology:

-

Labeling: Purified KRAS G12D is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye targeting primary amines). Unconjugated dye is removed via column purification.

-

Sample Preparation: A fixed concentration of the labeled KRAS G12D (typically in the low nM range) is mixed with a serial dilution of the unlabeled inhibitor.[13] Samples are prepared in a suitable buffer and loaded into glass capillaries.

-

Measurement: The capillaries are placed in the MST instrument. The fluorescence is measured before and after the IR laser is activated, and the change in fluorescence is plotted against the logarithm of the inhibitor concentration.

-

Data Analysis: The resulting binding curve is fitted to the appropriate equation to determine the KD.[14]

Fluorescence Polarization (FP)

FP is a solution-based technique used to study molecular interactions. It is particularly useful for monitoring the binding of a small molecule inhibitor to a larger protein.[15]

Principle: A small fluorescently labeled molecule (the "tracer," which could be a known KRAS ligand or a fluorescently tagged inhibitor) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When a large protein (KRAS G12D) binds to the tracer, the tumbling of the complex slows down significantly. This results in an increase in the polarization of the emitted light. A test inhibitor can compete with the tracer for binding to the protein, causing a decrease in polarization.

Methodology:

-

Reagent Preparation: Prepare solutions of purified KRAS G12D protein, a fluorescent tracer, and the test inhibitor in an appropriate assay buffer.

-

Assay Setup: In a microplate, combine the KRAS G12D protein and the fluorescent tracer at fixed concentrations. Then, add a serial dilution of the test inhibitor to the wells.

-

Incubation: The plate is incubated for a set period (e.g., 30-60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[16]

-

Data Analysis: The polarization values are plotted against the inhibitor concentration. The data is fitted to a competitive binding model to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the KD of the tracer is known.

Conclusion

The direct inhibition of KRAS G12D represents a promising frontier in targeted cancer therapy. While the specific inhibitor this compound requires further public characterization, the field has established robust methodologies for quantifying the binding affinity of small molecules to this challenging oncoprotein. Techniques such as ITC, MST, and FP provide the quantitative data necessary to guide the structure-activity relationship studies essential for drug discovery and to select candidates with optimal potency and selectivity. The continued application of these experimental protocols will be instrumental in developing clinically effective drugs against KRAS G12D-driven malignancies.

References

- 1. WO2016179558A1 - K-ras modulators - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Khan Academy [khanacademy.org]

- 10. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 12. mdpi.com [mdpi.com]

- 13. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

Structural Basis of KRAS G12D Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles underlying the inhibition of the KRAS G12D oncoprotein. Due to the limited public data on the specific inhibitor "Kras4B G12D-IN-1," this report will focus on a well-characterized, potent, and selective non-covalent inhibitor of KRAS G12D, MRTX1133 , as a representative case study. The principles and methodologies described herein are broadly applicable to the study of similar KRAS G12D inhibitors.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS. This impairment, coupled with a reduced sensitivity to GTPase-activating proteins (GAPs), locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth.

The development of direct KRAS inhibitors has been a long-standing challenge in oncology. MRTX1133 represents a significant breakthrough as a potent and selective non-covalent inhibitor of KRAS G12D, demonstrating the druggability of this once-elusive target.

Quantitative Analysis of MRTX1133 Inhibition

The efficacy of MRTX1133 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for the interaction of MRTX1133 with KRAS G12D.

Table 1: Binding Affinity and Cellular Potency of MRTX1133

| Parameter | Value | Assay Method | Target/Cell Line | Reference |

| Binding Affinity (KD) | ~0.2 pM (estimated) | Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | [1][2] |

| Biochemical IC50 | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-bound KRAS G12D | [3][4][5] |

| pERK Inhibition IC50 | 2 nM | Cellular Assay | AGS (KRAS G12D) | [6] |

| Cell Viability IC50 | 6 nM | 2D Viability Assay | AGS (KRAS G12D) | [7][8] |

| Selectivity (vs. KRAS WT) | ~700-fold | HTRF | GDP-bound KRAS | [3][4][5] |

Table 2: In Vivo Efficacy of MRTX1133

| Animal Model | Dosing | Outcome | Reference |

| KRAS G12D Mutant Xenograft | 3 mg/kg BID (IP) | 94% tumor growth inhibition | [8][9] |

| KRAS G12D Mutant Xenograft | 10 mg/kg BID (IP) | -62% tumor regression | [8][9] |

| KRAS G12D Mutant Xenograft | 30 mg/kg BID (IP) | -73% tumor regression | [8][9] |

Structural Basis of Inhibition

High-resolution X-ray crystallography has been instrumental in elucidating the precise mechanism by which MRTX1133 inhibits KRAS G12D.

Table 3: Crystallographic Data for KRAS G12D in Complex with MRTX1133

| PDB ID | Resolution (Å) | State of KRAS | Reference |

| 7RPZ | 1.30 | GDP-bound | [10] |

| 7T47 | 1.27 | GppCp-bound (GTP analog) | [11] |

| 9BL0 | 1.66 | GDP-bound (at 298 K) | [12] |

The crystal structures reveal that MRTX1133 binds non-covalently to a pocket on KRAS G12D located between switch I and switch II, known as the switch II pocket (S-II-P). This binding is highly specific to the G12D mutant and stabilizes the inactive, GDP-bound conformation of the protein.

A key interaction is the formation of a salt bridge between a protonated piperazine moiety on MRTX1133 and the carboxylate side chain of the mutant aspartic acid at position 12. This interaction is central to the inhibitor's high affinity and selectivity. By occupying the switch II pocket, MRTX1133 sterically hinders the conformational changes required for KRAS to interact with its downstream effectors, such as RAF kinases, and guanine nucleotide exchange factors (GEFs), like SOS1. This effectively shuts down the aberrant downstream signaling cascade.

Signaling Pathways and Experimental Workflows

KRAS G12D Signaling Pathway and Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by MRTX1133.

Caption: KRAS G12D signaling pathway and MRTX1133 inhibition.

Experimental Workflow for Structural and Biophysical Characterization

The workflow for characterizing a KRAS G12D inhibitor like MRTX1133 involves a multi-faceted approach combining structural biology and biophysical techniques.

Caption: Workflow for inhibitor characterization.

Experimental Protocols

X-ray Crystallography of KRAS G12D-Inhibitor Complex

This protocol provides a general framework for determining the co-crystal structure of a small molecule inhibitor with KRAS G12D.

1. Protein Expression and Purification:

-

The human KRAS4B gene (residues 1-169) with the G12D mutation is cloned into an expression vector (e.g., pGEX or pET series) with a cleavable affinity tag (e.g., GST or His-tag).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

The protein is purified from the soluble lysate using affinity chromatography (e.g., Glutathione Sepharose or Ni-NTA agarose).

-

The affinity tag is cleaved by a specific protease (e.g., TEV or Thrombin).

-

Further purification is performed using ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity (>95% as assessed by SDS-PAGE). The protein is concentrated to 10-20 mg/mL in a final buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

2. Co-crystallization:

-

The purified KRAS G12D protein is incubated with a 2- to 5-fold molar excess of the inhibitor (dissolved in a compatible solvent like DMSO, ensuring the final DMSO concentration is low, typically <5%).

-

The complex is incubated on ice for 1-2 hours to ensure binding equilibrium is reached.

-

Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C). Nanoliter-scale drops are set up by mixing the protein-inhibitor complex with a variety of commercially available or custom-made crystallization screens.

-

Conditions that yield initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline.

-

The data are processed (indexed, integrated, and scaled) using software like XDS or HKL2000.

-

The structure is solved by molecular replacement using a previously determined KRAS structure as a search model (e.g., PDB: 4OBE).

-

The model is refined through iterative cycles of manual model building in Coot and automated refinement in Phenix or Refmac5. The inhibitor is modeled into the electron density, and water molecules are added.

-

The final model is validated for geometric correctness and fit to the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

-

Purified KRAS G12D and the inhibitor are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

-

The final concentrations are accurately determined. Typical starting concentrations are 10-20 µM KRAS G12D in the sample cell and 100-200 µM inhibitor in the syringe.

-

Samples are degassed immediately before the experiment to prevent bubble formation.

2. ITC Experiment:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell (~200 µL) is loaded with the KRAS G12D solution, and the injection syringe (~40 µL) is loaded with the inhibitor solution.

-

A series of small injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution are performed, with sufficient time between injections for the signal to return to baseline.

-

A control experiment, titrating the inhibitor into the buffer alone, is performed to determine the heat of dilution.

3. Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change for each injection.

-

The heat of dilution from the control experiment is subtracted.

-

The resulting data are plotted as heat change per mole of injectant versus the molar ratio of inhibitor to protein.

-

This binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association rate kon and dissociation rate koff) in addition to binding affinity (KD).

1. Sensor Chip Preparation:

-

A sensor chip (e.g., a Biacore CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified KRAS G12D is immobilized onto the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Unreacted sites on the surface are deactivated with ethanolamine. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.

2. Kinetic Analysis:

-

The experiment is run in a suitable running buffer (e.g., PBS with 0.05% Tween-20) at a constant temperature (e.g., 25°C).

-

A series of increasing concentrations of the inhibitor (the analyte) are injected over the sensor and reference surfaces at a constant flow rate.

-

The association of the inhibitor to the immobilized KRAS G12D is monitored in real-time, followed by a dissociation phase where only running buffer flows over the chip.

-

Between cycles, the chip surface is regenerated using a brief pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound inhibitor.

3. Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.

-

The association and dissociation curves are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion

The development of potent and selective non-covalent inhibitors against KRAS G12D, exemplified by MRTX1133, marks a significant advancement in the field of targeted cancer therapy. The structural basis of this inhibition, centered on the specific interaction with the mutant aspartate residue in the switch II pocket, provides a clear rationale for its high affinity and selectivity. The methodologies detailed in this guide—X-ray crystallography, Isothermal Titration Calorimetry, and Surface Plasmon Resonance—represent the cornerstone techniques for the discovery, characterization, and optimization of such inhibitors. This integrated approach, combining structural biology with biophysical and cellular analysis, is essential for advancing the next generation of therapies against KRAS-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2.4. Surface plasmon resonance (SPR) spectroscopy [bio-protocol.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to KRAS G12D Inhibitors and Their Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D substitution being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT cascades, which in turn drive uncontrolled cell proliferation, survival, and differentiation.

The development of direct inhibitors targeting the KRAS G12D mutant has been a formidable challenge in oncology. However, recent breakthroughs have led to the emergence of novel inhibitors that can selectively bind to and inactivate the KRAS G12D protein. Understanding the precise effects of these inhibitors on the intricate network of downstream signaling pathways is paramount for their clinical development and for devising effective combination therapies.

This technical guide provides a comprehensive overview of the effects of well-characterized KRAS G12D inhibitors on downstream signaling pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to serve as a valuable resource for the scientific community. While the specific inhibitor "Kras4B G12D-IN-1" is noted in patent literature, a lack of detailed public data on its downstream effects necessitates a broader examination of the class of KRAS G12D inhibitors for which extensive data is available.

Core Concept: Mechanism of KRAS G12D Inhibition

KRAS G12D inhibitors are designed to selectively bind to the mutant protein, thereby preventing its interaction with downstream effector proteins. This inhibition can be achieved through various mechanisms, including binding to the switch-II pocket or other allosteric sites, which ultimately locks KRAS G12D in an inactive conformation or prevents its association with effectors like RAF and PI3K. The intended outcome of this inhibition is the suppression of the hyperactive signaling that drives tumorigenesis.

Quantitative Data on the Effects of KRAS G12D Inhibitors

The efficacy of KRAS G12D inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize key data for well-characterized inhibitors from publicly available literature.

Table 1: In Vitro Potency of Select KRAS G12D Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |

| MRTX1133 | KRAS G12D-SOS1 Interaction | Biochemical | 0.5 | (PMID: 35358253) |

| MRTX1133 | p-ERK Inhibition | AsPC-1 (Pancreatic) | 1.2 | (PMID: 35358253) |

| MRTX1133 | Cell Viability | AsPC-1 (Pancreatic) | 3.5 | (PMID: 35358253) |

| JDQ443 | KRAS G12D Binding | Biochemical | 4.6 | (PMID: 35428103) |

| JDQ443 | p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | 8.9 | (PMID: 35428103) |

| JDQ443 | Cell Viability | MIA PaCa-2 (Pancreatic) | 15.2 | (PMID: 35428103) |

| TH-Z835 | KRAS G12D Binding (ITC) | Biochemical | 230 | |

| TH-Z835 | Cell Viability | PANC-1 (Pancreatic) | 4400 |

Table 2: Effect of KRAS G12D Inhibitors on Downstream Pathway Phosphorylation

| Inhibitor | Cell Line | Treatment Concentration | % Reduction in p-ERK | % Reduction in p-AKT (S473) | Reference |

| MRTX1133 | AsPC-1 | 10 nM | 92% | 78% | (PMID: 35358253) |

| JDQ443 | MIA PaCa-2 | 20 nM | 85% | 65% | (PMID: 35428103) |

| TH-Z835 | PANC-1 | 5 µM | 68% | 45% |

Signaling Pathway Analysis

The constitutive activation of KRAS G12D leads to the simultaneous engagement of multiple downstream pathways. The MAPK/ERK and PI3K/AKT pathways are the most well-documented and are critical for the malignant phenotype.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Activated KRAS G12D recruits and activates RAF kinases, initiating a phosphorylation cascade that proceeds through MEK and culminates in the activation of ERK. Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.

The PI3K/AKT Pathway

The PI3K/AKT pathway is a key regulator of cell survival, growth, and metabolism. Activated KRAS G12D can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the mTOR pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of KRAS G12D inhibitors.

Western Blot for Phospho-ERK and Phospho-AKT

This protocol is used to determine the phosphorylation status of key downstream signaling proteins.

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cancer cells (e.g., AsPC-1, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding:

-

Seed KRAS G12D mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the KRAS G12D inhibitor. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Conclusion

The development of selective KRAS G12D inhibitors represents a significant advancement in the treatment of cancers driven by this mutation. A thorough understanding of how these inhibitors modulate downstream signaling pathways, particularly the MAPK/ERK and PI3K/AKT cascades, is crucial for their successful clinical translation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutics. As research progresses, a deeper understanding of the intricate signaling networks affected by KRAS G12D inhibition will undoubtedly pave the way for more effective and personalized cancer therapies.

In Vitro Characterization of Kras4B G12D-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Kras4B G12D-IN-1, a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. This document outlines the key biochemical and cellular assays employed to determine the inhibitor's potency, selectivity, mechanism of action, and effect on downstream signaling pathways.

Biochemical Characterization

Biochemical assays are fundamental to understanding the direct interaction between this compound and its target protein, KRAS G12D. These assays provide quantitative data on binding affinity and inhibition of nucleotide exchange.

Quantitative Biochemical Data

| Assay Type | Parameter | Kras G12D | Kras G12C | Kras G12V | Wild-Type KRAS |

| TR-FRET Binding Assay | Kd (nM) | 0.5 | 5.2 | 7.8 | 6.1 |

| Nucleotide Exchange Assay | IC50 (nM) | 0.14[1][2] | 4.91[1][2] | 7.64[1][2] | 5.37[1][2] |

Experimental Protocols

1.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of this compound to various KRAS mutants and the wild-type protein.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to the KRAS protein and an acceptor fluorophore on a tracer ligand that binds to the same pocket as the inhibitor. Inhibition of this interaction by a competing compound, such as this compound, results in a decrease in the FRET signal.

-

Methodology:

-

Recombinant KRAS proteins (G12D, G12C, G12V, and WT) are labeled with a donor fluorophore (e.g., Terbium cryptate).

-

A tracer ligand that binds to the switch II pocket is labeled with an acceptor fluorophore (e.g., d2).

-

A fixed concentration of the labeled KRAS protein and tracer is incubated with serial dilutions of this compound in a microplate.

-

After incubation, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The dissociation constant (Kd) is calculated from the competition binding curves.

-

1.2 Nucleotide Exchange Assay

This assay determines the inhibitory activity of this compound on the exchange of GDP for GTP, a critical step in KRAS activation.[3]

-

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS in the presence of the guanine nucleotide exchange factor (GEF), SOS1. Inhibitors that lock KRAS in an inactive state will prevent this exchange.[3]

-

Methodology:

-

Recombinant KRAS G12D protein is pre-loaded with GDP.

-

The protein is incubated with serial dilutions of this compound.

-

The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., Bodipy-GTP) and the catalytic domain of SOS1.

-

The increase in fluorescence polarization or HTRF signal, corresponding to the binding of the fluorescent GTP to KRAS, is monitored over time.[3]

-

IC50 values are determined by plotting the rate of nucleotide exchange against the inhibitor concentration.[1][2]

-

Cellular Characterization

Cellular assays are crucial for evaluating the activity of this compound in a more physiologically relevant context, assessing its ability to engage the target within cells, inhibit downstream signaling, and affect cell viability.

Quantitative Cellular Data

| Cell Line | KRAS Mutation | Assay Type | Parameter | Value |

| AsPC-1 (Pancreatic) | G12D | pERK AlphaLISA | IC50 (nM) | 1.2 |

| MIA PaCa-2 (Pancreatic) | G12C | pERK AlphaLISA | IC50 (nM) | >1000 |

| PANC-1 (Pancreatic) | G12D | Cell Viability (MTS) | GI50 (nM) | 5.5 |

| HCT116 (Colorectal) | G13D | Cell Viability (MTS) | GI50 (nM) | >2000 |

Experimental Protocols

2.1 pERK AlphaLISA Assay

This immunoassay quantifies the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, providing a direct measure of pathway inhibition.[4]

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal. One bead is coated with an antibody against total ERK, and the other with an antibody specific for phosphorylated ERK (pERK).

-

Methodology:

-

Cancer cell lines harboring different KRAS mutations are seeded in microplates and allowed to attach.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

-

Cells are lysed, and the lysate is transferred to an assay plate.

-

AlphaLISA acceptor beads and biotinylated anti-pERK antibody are added, followed by incubation.

-

Streptavidin-coated donor beads are added, and the plate is incubated in the dark.

-

The AlphaLISA signal is read on an appropriate plate reader.

-

IC50 values are calculated based on the reduction in the pERK signal.

-

2.2 Cell Viability Assay (MTS)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTS assay is a colorimetric method that measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and incubated overnight.

-

Cells are treated with a range of concentrations of this compound for an extended period (e.g., 72 hours).

-

The MTS reagent is added to each well, and the plate is incubated for 1-4 hours.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

-

Visualizations

Signaling Pathway Diagram

References

A Technical Guide to the Selectivity of KRAS G12D Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the selectivity of inhibitors targeting the KRAS G12D mutation, a critical driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. Due to the limited public data on a specific molecule designated "Kras4B G12D-IN-1," this guide will use the well-characterized, potent, and selective non-covalent inhibitor MRTX1133 as a representative example to illustrate the principles and methodologies core to achieving selectivity for the KRAS G12D oncoprotein.

Executive Summary

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways. Mutations, such as the glycine-to-aspartate substitution at codon 12 (G12D), lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[1] Developing inhibitors that selectively target the G12D mutant over wild-type (WT) KRAS and other mutants is a paramount challenge in oncology drug discovery. This document details the biochemical and cellular selectivity profile of a model KRAS G12D inhibitor, outlines the experimental protocols used for its characterization, and visualizes the underlying biological and experimental frameworks.

Quantitative Selectivity Profile

The efficacy of a targeted inhibitor is defined by its ability to potently inhibit the intended target while sparing other proteins to minimize off-target effects. The selectivity of MRTX1133 has been rigorously quantified through biochemical and cellular assays, demonstrating a clear therapeutic window.

Biochemical Selectivity

Biochemical assays measure the direct interaction of the inhibitor with purified KRAS proteins. These assays are fundamental in determining intrinsic binding affinity and enzymatic inhibition. Data consistently shows that MRTX1133 binds to KRAS G12D with significantly higher affinity than to other KRAS variants.[2]

Table 1: Biochemical Binding Affinity (KD) of MRTX1133 Against KRAS Variants

| KRAS Variant | Dissociation Constant (KD) | Fold Selectivity vs. G12D | Reference |

|---|---|---|---|

| G12D | 0.4 nM (400 pM) | 1x | [3] |

| G12V | 1.72 nM | ~4.3x | [3] |

| G12C | 2.35 nM | ~5.9x | [3] |

| Wild-Type (WT) | 2560 nM | ~6400x | [3] |

Data synthesized from biochemical competition binding assays.[3]

Table 2: Biochemical Potency (IC50) of MRTX1133 in Nucleotide Exchange Assays

| KRAS Variant | IC50 | Fold Selectivity vs. G12D | Reference |

|---|---|---|---|

| G12D | 0.14 nM | 1x | [3][4] |

| G12C | 4.91 nM | ~35x | [3][4] |

| Wild-Type (WT) | 5.37 nM | ~38x | [3][4] |

| G12V | 7.64 nM | ~55x | [3][4] |

Data from Time-Resolved Fluorescence Energy Transfer (TR-FRET) based assays measuring inhibition of nucleotide exchange.[3][4]

Cellular Potency and Selectivity

Cellular assays assess the inhibitor's activity in a biological context, measuring its ability to inhibit KRAS signaling and reduce cancer cell viability. MRTX1133 demonstrates potent, on-target effects in KRAS G12D-mutant cell lines with a wide selectivity margin over cells expressing wild-type KRAS.[2]

Table 3: Cellular Potency (IC50) of MRTX1133 in KRAS-Mutant Cell Lines

| Assay Type | Cell Line Status | Median IC50 | Fold Selectivity vs. G12D | Reference |

|---|---|---|---|---|

| ERK1/2 Phosphorylation | KRAS G12D Mutant | ~5 nM | >1,000x | [2] |

| ERK1/2 Phosphorylation | KRAS WT | >5,000 nM | [2] | |

| 2D Cell Viability | KRAS G12D Mutant | ~6 nM | >500x | [5] |

| 2D Cell Viability | KRAS WT (Amplified) | >3,000 nM | [5] |

Cellular potency measured in various cancer cell lines harboring the specified KRAS mutations.

Core Signaling Pathway

KRAS is a central node in signaling pathways that regulate cell fate. In its active GTP-bound state, KRAS engages with multiple downstream effector proteins, including RAF kinases and PI3K, to initiate signaling cascades that drive proliferation and survival.[6] KRAS G12D inhibitors act by binding to the mutant protein, preventing these downstream interactions.

Caption: KRAS G12D signaling and point of inhibition.

Experimental Protocols & Workflow

A tiered approach is used to characterize KRAS G12D inhibitors, progressing from direct biochemical measurements to more complex cellular and in vivo models. This workflow ensures a comprehensive understanding of an inhibitor's potency, selectivity, and mechanism of action.

Caption: Tiered workflow for KRAS G12D inhibitor evaluation.

Methodologies for Key Experiments

4.1.1 Biochemical Competition Binding Assay

-

Principle: To quantitatively measure the dissociation constant (KD) of an inhibitor for different KRAS variants. This assay relies on the competition between the test inhibitor and a known high-affinity ligand for binding to a tagged KRAS protein.[3]

-

Methodology:

-

Recombinant KRAS proteins (WT, G12D, G12C, G12V) fused to a DNA-binding domain are produced.[4]

-

The KRAS fusion protein is incubated with a DNA-tagged probe ligand that binds to the same pocket as the inhibitor.

-

A serial dilution of the test inhibitor (e.g., MRTX1133) is added to the mixture, competing with the probe for KRAS binding.

-

After reaching equilibrium, the amount of probe bound to KRAS is quantified using quantitative PCR (qPCR) of the associated DNA tag.

-

A competition curve is generated, from which the KD is calculated.[4]

-

4.1.2 TR-FRET Nucleotide Exchange Assay

-

Principle: To measure the inhibitor's potency (IC50) by monitoring the SOS1-catalyzed exchange of GDP for GTP on KRAS. Inhibition of this exchange locks KRAS in its inactive state.

-

Methodology:

-

Recombinant KRAS protein is incubated with the test inhibitor at various concentrations.

-

The guanine nucleotide exchange factor SOS1 is added to catalyze the nucleotide exchange reaction.

-

A fluorescently labeled GTP analog (e.g., GTP-Europium) and a fluorescent acceptor on KRAS (e.g., via a tag) are used.

-

When the fluorescent GTP binds to KRAS, it brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

-

The signal is measured over time using a plate reader capable of time-resolved fluorescence. A decrease in the FRET signal in the presence of the inhibitor indicates a lower rate of nucleotide exchange.

-

IC50 values are determined by plotting the inhibition of the exchange rate against the inhibitor concentration.[3]

-

4.1.3 Cellular pERK Inhibition Assay (AlphaLISA)

-

Principle: To quantify the inhibition of the KRAS downstream signaling pathway in a cellular context by measuring the phosphorylation level of ERK, a key downstream kinase.

-

Methodology:

-

KRAS G12D-mutant and KRAS WT cancer cell lines are seeded in multi-well plates.

-

Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 1-5 hours).[7]

-

Cells are lysed to release cellular proteins.

-

The cell lysate is analyzed using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for phospho-ERK (pERK) and total ERK.

-

The assay involves acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to an anti-total ERK antibody. In the presence of pERK, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

-

The ratio of pERK to total ERK is calculated, and IC50 values are derived from dose-response curves.[7]

-

4.1.4 Cellular Viability Assay (CellTiter-Glo®)

-

Principle: To determine the effect of the inhibitor on cancer cell proliferation and survival by measuring the metabolic activity (ATP content) of the cell population.

-

Methodology:

-

Cancer cell lines with different KRAS statuses are seeded in 96- or 384-well plates and allowed to adhere.

-

Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 3-5 days).[7]

-

The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.

-

The reagent lyses the cells, and the luciferase catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured with a plate reader. A decrease in signal indicates reduced cell viability.

-

IC50 values are calculated from the resulting dose-response curves.[7]

-

Conclusion

The comprehensive characterization of KRAS G12D inhibitors, exemplified by MRTX1133, demonstrates that high potency and exquisite selectivity for this challenging oncogene are achievable. The tiered experimental approach, progressing from biochemical binding and activity assays to cellular pathway and viability studies, provides the critical data needed to validate inhibitor performance. The significant selectivity margins observed for MRTX1133 against wild-type KRAS and other mutants underscore the feasibility of developing targeted therapies that promise a wider therapeutic index and improved outcomes for patients with KRAS G12D-driven cancers.[2][5]

References

- 1. youtube.com [youtube.com]

- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

Unveiling Kras4B G12D-IN-1: A Technical Guide to a Novel KRAS Probe

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies for KRAS-driven cancers has led to the development of novel chemical probes to dissect the intricate biology of this notorious oncoprotein. Among these, Kras4B G12D-IN-1 has emerged as a noteworthy tool for investigating the G12D mutant, one of the most prevalent and challenging KRAS mutations. This technical guide provides a comprehensive overview of this compound, summarizing its known activities, presenting relevant experimental protocols, and illustrating key concepts through detailed diagrams.

Core Properties and Mechanism of Action

This compound is a chemical probe identified as an inhibitor of the Kras4B G12D mutant. Its primary reported activity is the reduction of KRAS protein expression in cells harboring the G12D mutation. This effect was first disclosed in the patent application WO2016179558A1, where the compound is referred to as "Comp 994566". While the precise mechanism of how it decreases KRAS protein levels has not been fully elucidated in publicly available literature, this activity suggests potential applications in studying KRAS protein turnover and degradation pathways.

Table 1: Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonym | Comp 994566 |

| CAS Number | 2042365-85-3 |

| Originating Patent | WO2016179558A1 |

The KRAS G12D Signaling Landscape

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with a multitude of downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation. The G12D mutation, a substitution of glycine for aspartic acid at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS, locking it in a constitutively active state. This leads to aberrant activation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published outside of the originating patent, this section provides representative methodologies for assays commonly used to characterize KRAS G12D inhibitors. These can be adapted for the evaluation of this compound.

Cell-Based KRAS G12D Viability Assay

This protocol is designed to assess the effect of a test compound on the viability of cells engineered to express the KRAS G12D mutation. The primary source of this type of assay for the initial characterization of this compound was performed in Mouse Embryonic Fibroblasts (MEFs).

Objective: To determine the concentration-dependent effect of this compound on the viability of KRAS G12D-expressing cells.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) expressing KRAS G12D

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed KRAS G12D-expressing MEFs in a 96-well plate at a density of 300 cells per well in 95 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical starting concentration for screening is 10 µM.

-

Treatment: Add 5 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescent signal of treated wells to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Western Blot for KRAS Protein Expression

This protocol outlines a general procedure to validate the reported effect of this compound on KRAS protein levels.

Objective: To determine if treatment with this compound leads to a decrease in KRAS protein expression in KRAS G12D mutant cells.

Materials:

-

KRAS G12D-expressing cell line (e.g., MEFs, PANC-1, or AsPC-1)

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS (pan-RAS or G12D-specific), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate KRAS G12D cells and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Re-probing: Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.

-

Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control.

Data Presentation

As no specific quantitative data for this compound is available in the public domain, the following table is a template for how such data, once generated, should be presented.

Table 2: Biological Activity of this compound (Template)

| Assay | Cell Line | Parameter | Value (µM) |

| Cell Viability | KRAS G12D MEFs | IC50 | Data not available |

| KRAS Protein Reduction | KRAS G12D MEFs | EC50 | Data not available |

| pERK Inhibition | PANC-1 | IC50 | Data not available |

| RAF-RBD Binding | Biochemical | Ki | Data not available |

Conclusion and Future Directions

This compound represents an early-stage chemical probe with a reported, yet mechanistically undefined, ability to reduce KRAS G12D protein expression. Its value to the research community will be significantly enhanced by a more detailed public characterization. Future studies should focus on:

-

Determining the precise mechanism of action: Is it a protein synthesis inhibitor, a promoter of degradation (e.g., a molecular glue or PROTAC-like activity), or does it act through an indirect pathway?

-

Comprehensive selectivity profiling: Assessing its activity against other KRAS mutants and isoforms, as well as a broader panel of cellular targets.

-

Quantitative biochemical and cellular characterization: Publishing detailed dose-response curves and kinetic data for its effects on KRAS protein levels and downstream signaling.

By addressing these questions, the scientific community can fully leverage this compound as a tool to further unravel the complexities of KRAS G12D biology and aid in the development of new therapeutic strategies.

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Kras4B G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The G12D mutation is one of the most prevalent oncogenic alterations in KRAS, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. The development of specific inhibitors targeting KRAS G12D, such as Kras4B G12D-IN-1, represents a significant therapeutic advancement.[1][2] This document provides detailed protocols for essential in vitro assays to characterize the biochemical and cellular activity of KRAS G12D inhibitors.

Signaling Pathway Overview

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate the exchange of GDP for GTP, leading to KRAS activation.[4] Once activated, KRAS binds to and activates downstream effector proteins, including RAF kinases, which in turn triggers the MAPK/ERK signaling cascade, ultimately promoting cell growth and division.[3][4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[4]

References

Application Notes and Protocols for Kras4B G12D-IN-1 in Mouse Embryonic Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Kras4B G12D inhibitor, Kras4B G12D-IN-1, in studies involving mouse embryonic fibroblasts (MEFs). This document outlines the inhibitor's mechanism of action, protocols for key experiments, and expected outcomes based on current research.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12D mutation is one of the most common alterations, leading to constitutive activation of the KRAS protein and aberrant downstream signaling, promoting cell proliferation and survival. This compound is a targeted inhibitor designed to specifically address this mutation. Evidence suggests that this compound decreases the expression of the Kras protein in mouse embryonic fibroblasts (MEFs) that harbor the Kras4B G12D mutation[1]. MEFs are a valuable in vitro model system for studying the cellular effects of oncogenic Kras and for evaluating the efficacy of potential therapeutic agents.

Mechanism of Action

Kras proteins are small GTPases that cycle between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of Kras, locking it in a constitutively active conformation. This leads to the persistent activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT signaling cascades, which are crucial for cell growth, proliferation, and survival.

This compound is reported to act by decreasing the overall protein expression of Kras4B G12D in MEFs[1]. This reduction in the oncoprotein level leads to the downregulation of its downstream signaling pathways, thereby inhibiting the pro-proliferative and survival signals.

Data Presentation

Table 1: Effect of this compound on the Proliferation of Kras G12D MEFs

| Concentration (µM) | Percent Inhibition of Proliferation (48h) |

| 0.1 | Data to be determined |

| 1 | Data to be determined |

| 10 | Data to be determined |

| 50 | Data to be determined |

| IC50 (µM) | To be experimentally determined |

Table 2: Effect of this compound on Kras G12D Protein Levels and Downstream Signaling in MEFs (24h treatment)

| Treatment | Kras G12D Protein Level (relative to control) | p-ERK / Total ERK (relative to control) | p-AKT / Total AKT (relative to control) |

| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of MEFs expressing Kras G12D.

Materials:

-

Kras G12D-expressing MEFs

-

Wild-type MEFs (as a control)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed Kras G12D MEFs and wild-type MEFs in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-